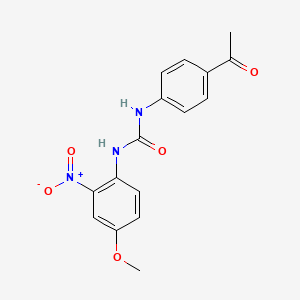![molecular formula C15H21NO2S B4120718 4-[2-(ethylthio)benzoyl]-2,6-dimethylmorpholine](/img/structure/B4120718.png)
4-[2-(ethylthio)benzoyl]-2,6-dimethylmorpholine
Descripción general
Descripción
4-[2-(ethylthio)benzoyl]-2,6-dimethylmorpholine, also known as EDBM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. EDBM is a morpholine derivative that has been synthesized through various methods. The compound has been found to have potential applications in a range of scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 4-[2-(ethylthio)benzoyl]-2,6-dimethylmorpholine is not fully understood. However, it has been suggested that the compound may act through the inhibition of various enzymes and signaling pathways in cells. 4-[2-(ethylthio)benzoyl]-2,6-dimethylmorpholine has been found to inhibit the activity of histone deacetylase, which is involved in the regulation of gene expression. The compound has also been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the immune response.
Biochemical and Physiological Effects
4-[2-(ethylthio)benzoyl]-2,6-dimethylmorpholine has been found to have a range of biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which may be due to its ability to inhibit histone deacetylase. 4-[2-(ethylthio)benzoyl]-2,6-dimethylmorpholine has also been found to have anti-inflammatory effects, which may be due to its ability to inhibit NF-κB. In addition, 4-[2-(ethylthio)benzoyl]-2,6-dimethylmorpholine has been found to have antiviral properties, which may be due to its ability to inhibit viral replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[2-(ethylthio)benzoyl]-2,6-dimethylmorpholine has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for use in research. 4-[2-(ethylthio)benzoyl]-2,6-dimethylmorpholine also has a range of biological activities, making it a versatile tool for studying various biological processes. However, there are also limitations to using 4-[2-(ethylthio)benzoyl]-2,6-dimethylmorpholine in lab experiments. The compound may have off-target effects, which can complicate the interpretation of experimental results. In addition, 4-[2-(ethylthio)benzoyl]-2,6-dimethylmorpholine may have limited solubility in aqueous solutions, which can affect its effectiveness in certain assays.
Direcciones Futuras
There are several future directions for research on 4-[2-(ethylthio)benzoyl]-2,6-dimethylmorpholine. One potential area of study is the development of 4-[2-(ethylthio)benzoyl]-2,6-dimethylmorpholine analogs with improved biological activity and specificity. Another area of research is the use of 4-[2-(ethylthio)benzoyl]-2,6-dimethylmorpholine as a fluorescent probe for imaging applications. Additionally, further studies are needed to fully understand the mechanism of action of 4-[2-(ethylthio)benzoyl]-2,6-dimethylmorpholine and its potential applications in various fields of scientific research.
Aplicaciones Científicas De Investigación
4-[2-(ethylthio)benzoyl]-2,6-dimethylmorpholine has been extensively studied for its potential applications in scientific research. The compound has been found to have a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. 4-[2-(ethylthio)benzoyl]-2,6-dimethylmorpholine has also been studied for its potential use as a fluorescent probe for imaging applications.
Propiedades
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(2-ethylsulfanylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-4-19-14-8-6-5-7-13(14)15(17)16-9-11(2)18-12(3)10-16/h5-8,11-12H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPWTYATQNLDEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CC(OC(C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethylmorpholino)[2-(ethylsulfanyl)phenyl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-1,3-benzodioxol-5-yl-N'-[1-(4-sec-butylphenyl)propyl]thiourea](/img/structure/B4120637.png)
![N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-2-pyrazinamine](/img/structure/B4120646.png)
![7-chloro-1-(2-fluorophenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4120654.png)
![N-[4-(acetylamino)phenyl]-5-chloro-2-hydroxy-3-nitrobenzamide](/img/structure/B4120655.png)
![2-{[1-(methylsulfonyl)-4-piperidinyl]carbonyl}-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4120657.png)

![N-(4-sec-butylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4120675.png)


![2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4120703.png)
![2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4120704.png)

![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4120738.png)
